molecular formula C13H18N4O2 B4907526 3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one

3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B4907526
M. Wt: 262.31 g/mol
InChI Key: NVARUMMBNGHGFV-UHFFFAOYSA-N
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Description

3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that features both oxadiazole and pyridazinone rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include refluxing the mixture for several hours and then purifying the product through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs .

Scientific Research Applications

3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one is unique due to its combination of oxadiazole and pyridazinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-11-7-5-10(15-16-11)6-8-12-14-13(17-19-12)9-3-1-2-4-9/h9H,1-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVARUMMBNGHGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCC3=NNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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